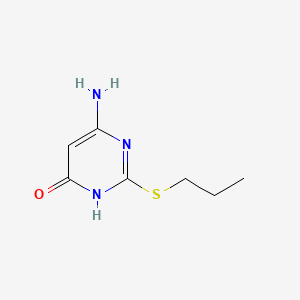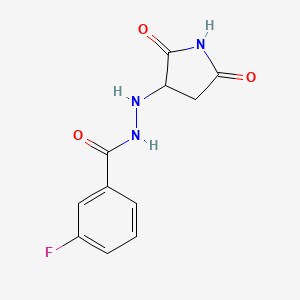
6-Amino-2-(propylsulfanyl)-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(propylsulfanyl)-4-pyrimidinol is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 6-position and a propylsulfanyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfur atom, depending on the reagents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various functionalized pyrimidine derivatives.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science:
Agriculture: Explored as a component in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 6-Amino-2-(propylsulfanyl)-4-pyrimidinol exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, and other enzymes involved in disease pathways.
Receptors: G-protein coupled receptors, ion channels.
Comparison with Similar Compounds
6-Amino-2-(methylsulfanyl)-4-pyrimidinol: Similar structure but with a methyl group instead of a propyl group.
6-Amino-2-(ethylsulfanyl)-4-pyrimidinol: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness:
Propylsulfanyl Group: The propylsulfanyl group provides unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its methyl and ethyl analogs.
Versatility: The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
This detailed overview highlights the significance of 6-Amino-2-(propylsulfanyl)-4-pyrimidinol in various fields, from synthetic chemistry to potential pharmaceutical applications
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-amino-2-propylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h4H,2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
TVQXCOASVPHSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11508310.png)
![4,5-Dimethoxy-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B11508324.png)


![10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11508334.png)
![ethyl 1-[2-(2,3-dichlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508341.png)

![7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508350.png)
![(4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11508355.png)
![Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11508366.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)
![12-(2,3-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508376.png)
![1-Mercapto-4-(3-methylphenyl)-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11508382.png)

